

An In-depth Technical Guide to 3-Chloroacetylindole (3CAI)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3CAI

Cat. No.: B1664122

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-chloroacetylindole (**3CAI**), a synthetic derivative of indole-3-carbinol (I3C). **3CAI** has been identified as a potent allosteric inhibitor of the serine/threonine kinases Akt1 and Akt2, key components of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer. This document details the chemical structure, synthesis, and characterization of **3CAI**. It presents quantitative data on its biological activity, including its inhibitory effects on Akt kinases and its anti-proliferative and pro-apoptotic effects on human colon cancer cell lines. Detailed experimental protocols for key assays and a description of the relevant signaling pathway are provided to facilitate further research and development of this promising anti-cancer agent.

Chemical Structure and Properties

3-Chloroacetylindole, commonly abbreviated as **3CAI**, is an indole derivative with a chloroacetyl group attached at the C3 position of the indole ring.

Chemical Name: 2-Chloro-1-(1H-indol-3-yl)ethanone

Synonyms: **3CAI**, 3-Chloroacetyl-indole

CAS Number: 28755-03-5

Molecular Formula: C₁₀H₈ClNO

Molecular Weight: 193.63 g/mol

Chemical Structure:

Caption: Chemical structure of 3-Chloroacetylindole (**3CAI**).

Synthesis and Characterization

While a detailed, peer-reviewed synthesis protocol for 3-chloroacetylindole is not readily available in the primary literature, a plausible method involves the Friedel-Crafts acylation of indole. This general approach is commonly used for the synthesis of 3-acylindoles.[\[1\]](#)

Synthesis Protocol (Representative)

Reaction Scheme:

Indole + Chloroacetyl chloride → 3-Chloroacetylindole

Materials:

- Indole
- Chloroacetyl chloride
- Pyridine (or another suitable base)
- Anhydrous diethyl ether (or another suitable solvent)
- Standard laboratory glassware and workup reagents

Procedure:

- Dissolve indole in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath.

- Slowly add a solution of chloroacetyl chloride in anhydrous diethyl ether to the cooled indole solution while stirring.
- Add pyridine dropwise to the reaction mixture.
- Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield pure 3-chloroacetylinole.

Characterization Data (Predicted and Reported)

Technique	Data
Appearance	Pink solid
Solubility	Soluble in DMSO (100 mg/mL)
¹ H NMR (CDCl ₃ , 500 MHz)	Predicted chemical shifts (ppm): δ ~8.3 (s, 1H, NH), ~8.0-7.2 (m, 5H, Ar-H), ~4.5 (s, 2H, CH ₂ Cl)
¹³ C NMR (CDCl ₃ , 125 MHz)	Predicted chemical shifts (ppm): δ ~185 (C=O), ~137-110 (indole ring carbons), ~46 (CH ₂ Cl)
Mass Spectrometry (ESI-MS)	m/z: 194.03 [M+H] ⁺

Biological Activity and Quantitative Data

3CAI is a specific inhibitor of Akt1 and Akt2 kinases, demonstrating significantly greater potency than its parent compound, indole-3-carbinol (I3C).[\[1\]](#)[\[2\]](#)

Kinase Inhibition

A screening of 85 kinases revealed that **3CAI** is a specific inhibitor of Akt.[2] In vitro kinase assays have demonstrated that **3CAI** substantially suppresses the activity of both Akt1 and Akt2 in a dose-dependent manner.[2][3] The IC₅₀ value for Akt1 and Akt2 inhibition is reported to be less than 1 μM. The inhibitory mechanism is allosteric, meaning **3CAI** does not compete with ATP for binding to the kinase domain.[2][3] Molecular docking studies suggest that **3CAI** binds to the pleckstrin homology (PH) domain of Akt1.[2]

Parameter	Value	Reference
Akt1/2 Inhibition (IC ₅₀)	< 1 μM	
PI3K Inhibition	60% inhibition at 10 μM	
Molecular Docking Score (3CAI with AKT1)	-2.03 Kcal/mol	[2]

Anti-proliferative and Pro-apoptotic Activity

3CAI has been shown to inhibit the growth of human colon cancer cell lines HCT116 and HT-29.[2] This anti-proliferative effect is significantly more potent than that of I3C, which has an IC₅₀ of 200-300 μM.[1][2] Furthermore, **3CAI** induces apoptosis in these cell lines.[2]

Cell Line	Activity	Concentration	Result	Reference
HCT116	Apoptosis Induction	4 μM (4 days)	55% increase in apoptosis	
HT-29	Apoptosis Induction	4 μM (4 days)	60% increase in apoptosis	

In Vivo Efficacy

In a xenograft mouse model using HCT116 cells, oral administration of **3CAI** significantly suppressed tumor growth.[2]

Parameter	Value	Reference
In vivo Dose	30 mg/kg (oral, 5 times/week for 21 days)	[2]
Tumor Growth Inhibition	50% reduction in HCT116 xenograft tumors	[2]

Experimental Protocols

In Vitro Kinase Assay

This protocol is based on the methodology described by Kim et al. (2011).[\[2\]](#)[\[3\]](#)

Materials:

- Active Akt1 or Akt2 enzyme
- Histone H2B (as substrate)
- $[\gamma^{32}\text{P}]$ ATP
- **3CAI**, I3C, or other inhibitors
- Reaction buffer (20 mM HEPES pH 7.4, 10 mM MgCl₂, 10 mM MnCl₂, 1 mM DTT)
- SDS-PAGE apparatus and reagents
- Phosphorimager or autoradiography film

Procedure:

- Prepare a reaction mixture containing the reaction buffer, active kinase, and substrate.
- Add the test compounds (**3CAI**, I3C, etc.) at various concentrations.
- Initiate the kinase reaction by adding $[\gamma^{32}\text{P}]$ ATP.
- Incubate the reaction at room temperature for 30 minutes.

- Stop the reaction by adding SDS-PAGE loading buffer.
- Separate the proteins by SDS-PAGE.
- Visualize the phosphorylated substrate by autoradiography or phosphorimaging.
- Quantify the band intensities to determine the extent of kinase inhibition.

Cell Proliferation (MTS) Assay

This protocol is a standard method for assessing cell viability.

Materials:

- HCT116 or HT-29 cells
- McCoy's 5A medium with 10% FBS
- 3CAI or other test compounds
- MTS reagent
- 96-well plates
- Plate reader

Procedure:

- Seed cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds for 48 hours.
- Add MTS reagent to each well and incubate for 1-4 hours.
- Measure the absorbance at 490 nm using a plate reader.
- Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is based on the methodology described by Kim et al. (2011).[\[2\]](#)[\[3\]](#)

Materials:

- HCT116 or HT-29 cells
- 3CAI or other test compounds
- Annexin V-FITC and Propidium Iodide (PI) staining kit
- Binding buffer
- Flow cytometer

Procedure:

- Treat cells with the test compounds for the desired time (e.g., 4 days).
- Harvest the cells by trypsinization and wash with PBS.
- Resuspend the cells in binding buffer.
- Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
- Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).

HCT116 Xenograft Mouse Model

This protocol is based on the methodology described by Kim et al. (2011).[\[2\]](#)[\[3\]](#)

Materials:

- Athymic nude mice
- HCT116 cells
- Serum-free McCoy's 5A medium

- **3CAI**, I3C, or vehicle for oral administration
- Calipers for tumor measurement

Procedure:

- Suspend HCT116 cells in serum-free medium.
- Subcutaneously inject the cells into the flank of each mouse.
- Allow tumors to establish and reach a palpable size.
- Randomize mice into treatment groups.
- Administer **3CAI** (e.g., 30 mg/kg), I3C, or vehicle orally five times a week for 21 days.
- Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: Volume = (length × width²) / 2.
- Monitor animal health and body weight throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis.

Signaling Pathway

3CAI exerts its anti-cancer effects by targeting the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and growth.[2][3]

Caption: The PI3K/Akt signaling pathway and the inhibitory action of **3CAI**.

Upon activation by growth factors, receptor tyrosine kinases (RTKs) recruit and activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is activated through phosphorylation.

Activated Akt phosphorylates a multitude of downstream targets to promote cell survival and proliferation. These include:

- mTOR (mammalian target of rapamycin): Activation of mTOR promotes protein synthesis and cell growth.[2][3]
- GSK3 β (glycogen synthase kinase 3 beta): Inhibition of GSK3 β promotes cell proliferation.[2][3]
- Bad: Phosphorylation and inactivation of the pro-apoptotic protein Bad promotes cell survival.
- p53 and p21: Akt can negatively regulate the tumor suppressor p53 and the cell cycle inhibitor p21.
- Bcl-2: Akt can promote the function of the anti-apoptotic protein Bcl-2.

By allosterically inhibiting Akt, **3CAI** prevents the phosphorylation of these downstream targets, thereby suppressing proliferation and inducing apoptosis in cancer cells.[2][3]

Conclusion

3-Chloroacetylindole (**3CAI**) is a promising anti-cancer agent that functions as a specific, allosteric inhibitor of Akt1 and Akt2. Its ability to potently inhibit the PI3K/Akt signaling pathway leads to decreased cell proliferation and increased apoptosis in colon cancer models. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of **3CAI** and the development of related compounds for cancer treatment. Further investigation into its pharmacokinetic and toxicological profiles is warranted to advance this compound towards clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (3-Chloroacetyl)-indole, a novel allosteric AKT inhibitor, suppresses colon cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (3-Chloroacetyl)-indole, a novel allosteric AKT inhibitor suppresses colon cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Chloroacetylindole (3CAI)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664122#what-is-the-chemical-structure-of-3cai]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com